tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-formyl-1-methylpyrazol-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)12-5-8-6-13-14(4)9(8)7-15/h6-7H,5H2,1-4H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHUOZPEUHEWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: tert-Butyl ((5-carboxy-1-methyl-1H-pyrazol-4-yl)methyl)carbamate.
Reduction: tert-Butyl ((5-hydroxymethyl-1-methyl-1H-pyrazol-4-yl)methyl)carbamate.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of pyrazole, including tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate, exhibit promising anticancer properties. They act as selective androgen receptor modulators (SARMs), which can potentially be used in treating prostate cancer and other androgen-dependent conditions . The ability to modify the pyrazole structure allows for the development of compounds with enhanced selectivity and reduced side effects.
Anti-inflammatory Properties : Compounds similar to this compound have shown potential in reducing inflammation. This property is particularly relevant for conditions such as arthritis, where modulation of inflammatory pathways can lead to therapeutic benefits .
Agrochemical Applications
The compound can serve as an intermediate in the synthesis of agrochemicals. Its structure allows for modifications that enhance the efficacy of pesticides or herbicides. Pyrazole derivatives are often incorporated into formulations aimed at improving crop yield and resistance to pests .
Organic Synthesis
This compound can be utilized as a building block in organic synthesis. Its reactive functional groups make it suitable for various chemical transformations, including reductive amination and coupling reactions, leading to the formation of more complex molecules .
Case Study 1: Synthesis of Bioactive Compounds
In a study focused on synthesizing bioactive pyrazole derivatives, this compound was used as a precursor for creating novel compounds with enhanced biological activities. The researchers reported successful yields and characterized the products using spectroscopic methods, demonstrating the utility of this compound in drug discovery processes .
Case Study 2: Development of Agrochemical Formulations
Another study investigated the incorporation of pyrazole derivatives into agrochemical formulations. The researchers found that modifying the structure of compounds like this compound improved the efficacy against specific pests while minimizing environmental impact . This highlights the compound's potential role in sustainable agriculture.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights
Core Heterocycle Variations :
- The target compound employs a pyrazole ring, whereas analogs may use pyrimidine (), chromene-pyrimidine hybrids (), or bicyclic systems (). Pyrazole-based compounds are often favored for their metabolic stability and synthetic versatility .
- The chromene-pyrimidine hybrid () exhibits higher molecular weight (615.7 vs. 239.27 g/mol) and complexity, likely enhancing target specificity but complicating synthesis .
Functional Group Impact :
- The formyl group in the target compound enables covalent or reversible interactions (e.g., with amines or hydrazines), contrasting with the hydroxy group in ’s pyrimidine derivative, which participates in strong hydrogen bonds (critical for crystal packing or target binding) .
- Fluorine substituents () enhance electronegativity and bioavailability but introduce synthetic challenges (e.g., regioselective fluorination) .
Stereochemical Considerations :
- Compounds like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate () highlight the role of stereochemistry in biological activity, a feature absent in the achiral target compound .
Synthetic Routes :
- The target compound and ’s analog both utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), but ’s synthesis requires multi-step functionalization of complex heterocycles .
- Stereoselective synthesis () employs chiral starting materials or catalysts, contrasting with the straightforward functionalization of the pyrazole core in the target compound .
Biological Activity
tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula: CHNO
Molecular Weight: 252.28 g/mol
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of this compound include:
- Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines.
- Anticancer Activity: Cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity: Potential effectiveness against bacterial and fungal strains.
The biological activities of pyrazole compounds are often attributed to their ability to interact with various molecular targets, including enzymes involved in inflammatory pathways and cellular proliferation. For instance, certain pyrazole derivatives have been shown to inhibit p38 MAPK, a key player in inflammation and cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Anti-inflammatory Effects:
- Anticancer Activity:
- Antimicrobial Properties:
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
